N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . For N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide, the synthetic route may involve the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, in the presence of hydrochloric acid.
Substitution Reactions: Introduction of the chloro and hydroxy groups on the benzoxazole ring through electrophilic aromatic substitution reactions.
Coupling with Pyridine Carboxamide: The final step involves coupling the substituted benzoxazole with pyridine-3-carboxamide using coupling reagents like EDCI and HOBt in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: FeCl3, toluene, 110°C, 24 hours.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: EDCI, HOBt, dimethylformamide, room temperature.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of benzoxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, they may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA, causing anticancer effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Benzimidazole Derivatives: Contain an imidazole ring fused to a benzene ring.
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chloro, hydroxy, and pyridine carboxamide groups enhances its biological activity and specificity .
Properties
Molecular Formula |
C20H14ClN3O3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3/c1-11-7-14(23-19(26)12-3-2-6-22-10-12)9-15(18(11)25)20-24-16-8-13(21)4-5-17(16)27-20/h2-10,25H,1H3,(H,23,26) |
InChI Key |
ZGMUDXMBAYBPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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